molecular formula C11H9NO4 B12527362 8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid CAS No. 819800-73-2

8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

Cat. No.: B12527362
CAS No.: 819800-73-2
M. Wt: 219.19 g/mol
InChI Key: UNBWMTDQPHYMGC-UHFFFAOYSA-N
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Description

8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of benzodioxepines, which are characterized by a dioxepine ring fused to a benzene ring. The presence of a cyano group and a carboxylic acid group in its structure makes it a versatile compound for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzodioxepine derivative with a cyanoacetic acid derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepine-6-carboxylic acid: Lacks the cyano group, which may result in different reactivity and applications.

    8-Amino-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid:

Uniqueness

8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group in its structure. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

The compound 8-Cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is a member of the benzodioxepine family, which has garnered interest due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H9N1O5C_{12}H_{9}N_{1}O_{5} with a molecular weight of 233.21 g/mol. The compound features a cyano group and a dioxepine ring, which contribute to its unique biological properties.

Antimicrobial Properties

Research has indicated that derivatives of benzodioxepine compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs are effective against various bacterial strains including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.06 to 0.24 μg/mL against resistant strains, suggesting that modifications in the structure can enhance their efficacy .

CompoundMIC (μg/mL)Target Bacteria
Compound A0.06S. aureus
Compound B0.12E. coli
Compound C0.24K. pneumoniae

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit potent antibacterial activity, they may also show varying degrees of cytotoxicity towards human cell lines. For example, compound testing on HeLa cells demonstrated IC50 values ranging from 15 to 30 μM, indicating moderate cytotoxic effects .

The proposed mechanism of action for these compounds includes the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways. The presence of electron-withdrawing groups enhances their lipophilicity and cellular uptake, which is critical for their antimicrobial effects .

Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized various benzodioxepine derivatives and tested their antimicrobial efficacy against a panel of bacteria and fungi. The study found that modifications such as adding halogen groups significantly improved activity against Gram-positive bacteria .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that specific substitutions on the benzodioxepine scaffold could either enhance or diminish biological activity. For instance, the introduction of a methoxy group at the para position resulted in increased antibacterial potency compared to unsubstituted analogs .

Properties

CAS No.

819800-73-2

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

8-cyano-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid

InChI

InChI=1S/C11H9NO4/c12-6-7-4-8(11(13)14)10-9(5-7)15-2-1-3-16-10/h4-5H,1-3H2,(H,13,14)

InChI Key

UNBWMTDQPHYMGC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=CC(=C2OC1)C(=O)O)C#N

Origin of Product

United States

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